5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene: is a complex organic compound with the molecular formula C35H60O3 It is characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with three 7-methyloctan-3-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzene Core: The benzene ring is initially prepared through standard aromatic substitution reactions.
Attachment of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Substitution with 7-Methyloctan-3-YL Groups: The final step involves the substitution of the benzene ring with 7-methyloctan-3-yloxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Br2, Cl2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(2-ethynylphenyl)benzene: Similar structure with ethynyl groups attached to a benzene ring.
1,3,5-Tris(3,5-dicarboxyphenylethynyl)benzene: Contains carboxyl groups in addition to ethynyl groups.
Uniqueness
5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene is unique due to the presence of long alkyl chains (7-methyloctan-3-yloxy groups) attached to the benzene ring. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly into nanostructures.
Properties
CAS No. |
663602-24-2 |
---|---|
Molecular Formula |
C35H60O3 |
Molecular Weight |
528.8 g/mol |
IUPAC Name |
5-ethynyl-1,2,3-tris(7-methyloctan-3-yloxy)benzene |
InChI |
InChI=1S/C35H60O3/c1-11-29-24-33(36-30(12-2)21-15-18-26(5)6)35(38-32(14-4)23-17-20-28(9)10)34(25-29)37-31(13-3)22-16-19-27(7)8/h1,24-28,30-32H,12-23H2,2-10H3 |
InChI Key |
RALRAMVZZWSFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCC(C)C)OC1=CC(=CC(=C1OC(CC)CCCC(C)C)OC(CC)CCCC(C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.